3-(3-Piperidinyloxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJPZQCAVQYABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of the 3 3 Piperidinyloxy Pyridine Scaffold
Strategic Approaches to the Core Synthesis of 3-(3-Piperidinyloxy)pyridine
The assembly of the this compound core can be approached by strategically forming either the central ether linkage or one of the heterocyclic rings as the key bond-forming step.
Establishment of the Piperidinyloxy Linkage
The most common and direct method for creating the this compound scaffold is through the formation of the ether bond between pre-formed pyridine (B92270) and piperidine (B6355638) rings. This is typically achieved via nucleophilic aromatic substitution (SNAr) reactions.
Williamson-Type Ether Synthesis: This classical method involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 3-hydroxypiperidine (B146073). wikipedia.orgjk-sci.commasterorganicchemistry.com The reaction is conducted in the presence of a base, which deprotonates the hydroxyl group of the piperidine to form a more nucleophilic alkoxide. The choice of base and solvent is crucial, with strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being effective. jk-sci.commasterorganicchemistry.comchem-station.com
Ullmann Condensation: An alternative, copper-catalyzed approach is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of a 3-halopyridine with 3-hydroxypiperidine, often under conditions that are milder than traditional SNAr reactions, particularly for less reactive aryl halides. wikipedia.org Modern protocols may use soluble copper catalysts with various ligands to improve efficiency and yields. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed Buchwald-Hartwig Etherification: While more commonly known for C-N bond formation, the Buchwald-Hartwig reaction can also be adapted for C-O bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling method offers a powerful tool for constructing the ether linkage, often with high functional group tolerance and under relatively mild conditions. libretexts.orgacsgcipr.org
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson-Type Synthesis | 3-Halopyridine, 3-Hydroxypiperidine, Strong Base (e.g., NaH) | Polar aprotic solvent (DMF, THF) | Well-established, readily available reagents | Can require harsh conditions, potential for elimination side reactions masterorganicchemistry.comchem-station.com |
| Ullmann Condensation | 3-Halopyridine, 3-Hydroxypiperidine, Copper Catalyst | High temperatures, polar solvents | Effective for less reactive halides | Traditionally requires high temperatures and stoichiometric copper wikipedia.org |
| Buchwald-Hartwig Etherification | 3-Halopyridine, 3-Hydroxypiperidine, Palladium Catalyst, Ligand, Base | Inert atmosphere, various solvents | Mild conditions, high functional group tolerance libretexts.org | Cost of catalyst and ligands, sensitivity to air/moisture |
Formation of the Pyridine Ring System
In some synthetic strategies, the piperidinyloxy moiety is introduced first onto a precursor that is then used to construct the pyridine ring. Various methods for pyridine synthesis can be adapted for this purpose, including cycloaddition reactions and condensation reactions.
For instance, a [4+2] cycloaddition (Diels-Alder reaction) approach can be employed, where a dienophile reacts with a 1-azadiene or a related species bearing the piperidinyloxy substituent. rsc.org Another strategy involves the condensation of carbonyl compounds. For example, the Hantzsch pyridine synthesis or its variations could potentially be used, starting with a β-ketoester or equivalent that has the piperidinyloxy group already incorporated. organic-chemistry.org More modern approaches involve metal-catalyzed cascade reactions that form highly substituted pyridines from simpler starting materials. organic-chemistry.org
Synthesis of Precursors and Intermediates
The successful synthesis of the target scaffold relies heavily on the efficient preparation of its key building blocks: 3-hydroxypiperidine and a suitable pyridine derivative.
Synthesis of 3-Hydroxypiperidine: 3-Hydroxypiperidine is a crucial chiral intermediate. sigmaaldrich.comnih.gov It can be prepared through several routes:
Reduction of 3-Hydroxypyridine (B118123): The catalytic hydrogenation of 3-hydroxypyridine over catalysts like rhodium or ruthenium is a direct method to obtain 3-hydroxypiperidine. sigmaaldrich.com
From Piperidine Derivatives: Racemic 3-hydroxypiperidine can be synthesized by the reduction of N-protected 3-piperidone derivatives, followed by deprotection.
Enantioselective Methods: For stereospecific synthesis, particularly of the (S)-enantiomer, biocatalytic methods are employed. This includes the asymmetric reduction of N-Boc-3-piperidone using ketoreductase enzymes or whole-cell biocatalysts like Baker's yeast.
Synthesis of Pyridine Precursors: The primary pyridine precursors are 3-halopyridines and 3-hydroxypyridine.
3-Halopyridines: The synthesis of 3-halopyridines can be challenging due to the electron-deficient nature of the pyridine ring. Direct halogenation often requires harsh conditions and can lead to a mixture of products. A modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective 3-halogenation under mild conditions.
3-Hydroxypyridine: This precursor can be synthesized through various heterocyclic chemistry routes, including the hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. rsc.org
Derivatization and Functionalization Strategies of the Pyridine Moiety
Once the this compound core is assembled, the pyridine ring can be further modified to explore structure-activity relationships. The electronic properties of the pyridine ring—being electron-deficient—and the presence of the electron-donating piperidinyloxy group at the 3-position dictate its reactivity.
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.comstudy.comyoutube.com Electrophilic substitution, when it occurs, typically directs to the C-3 position. quora.comstudy.com The presence of the activating piperidinyloxy group at the C-3 position would be expected to direct incoming electrophiles to the C-2, C-4, and C-6 positions. However, the strong deactivation of the ring by the nitrogen atom means that harsh reaction conditions are often required. youtube.comresearchgate.net Activating the pyridine ring, for instance by N-oxidation, can facilitate electrophilic substitution, which then preferentially occurs at the 4-position. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, as the negative charge in the Meisenheimer-like intermediate can be stabilized by the electronegative nitrogen atom. quora.comstackexchange.comyoutube.comquimicaorganica.org Therefore, if a leaving group (such as a halide) is present at the C-2, C-4, or C-6 position of the this compound scaffold, it can be displaced by a variety of nucleophiles.
Regioselective Functionalization Techniques
Achieving regiocontrol in the functionalization of the pyridine ring is critical for targeted synthesis. Several modern techniques allow for the precise introduction of substituents.
Directed Ortho-Metalation (DoM): The piperidinyloxy group, or more specifically the oxygen atom, could potentially act as a directed metalation group (DMG). By treating the molecule with a strong base like an organolithium reagent, deprotonation could occur regioselectively at the C-2 or C-4 position, ortho to the directing group. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Halogen-Metal Exchange: If a halogen atom is pre-installed on the pyridine ring (e.g., at the 5-position), a halogen-metal exchange reaction using an organolithium or magnesium reagent can generate a pyridyl anion at a specific position. rsc.org This species can then react with electrophiles. For example, a 5-bromo-3-(3-piperidinyloxy)pyridine derivative could be selectively functionalized at the C-5 position.
Pyridyne Intermediates: The generation of pyridyne intermediates from dihalopyridines offers a powerful method for regioselective difunctionalization. nih.govnih.govresearchgate.netrsc.org For example, starting with a 3-chloro-2-alkoxy or a 3-chloro-4-alkoxy pyridine derivative, a 2,3- or 3,4-pyridyne can be generated. Subsequent trapping with nucleophiles and then electrophiles can lead to highly substituted pyridine rings in a regiocontrolled manner. nih.govnih.govresearchgate.netthieme-connect.com
| Technique | Principle | Target Position(s) | Key Reagents | Scope |
|---|---|---|---|---|
| Directed Ortho-Metalation (DoM) | Deprotonation directed by the C3-alkoxy group | C-2, C-4 | Organolithium reagents (e.g., n-BuLi, LDA) | Introduction of a wide range of electrophiles (silyl groups, aldehydes, etc.) |
| Halogen-Metal Exchange | Exchange of a halogen for a metal | Position of the halogen | Organolithium or Grignard reagents | Versatile for introducing functionality at pre-determined sites rsc.org |
| Pyridyne Chemistry | Formation of a highly reactive pyridyne intermediate | Adjacent to the original leaving groups | Strong base, dihalopyridine precursor | Allows for regioselective difunctionalization with nucleophiles and electrophiles nih.govnih.govresearchgate.net |
| N-Oxidation/EAS | Activation of the pyridine ring towards electrophiles | C-4 | Oxidizing agent (e.g., m-CPBA), electrophile | Facilitates reactions like nitration and halogenation on the deactivated ring youtube.com |
Exploration of Pyridine N-Oxide Intermediates in Synthesis
The use of pyridine N-oxide intermediates represents a versatile strategy for the synthesis and functionalization of pyridine-containing scaffolds, including derivatives of this compound. semanticscholar.orgresearchgate.net Pyridine N-oxides are significantly more reactive toward both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.org This enhanced reactivity facilitates a variety of chemical transformations that are otherwise challenging to achieve.
The N-oxide moiety activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. This activation can be harnessed to introduce a wide range of functional groups. scripps.edu For instance, in the context of synthesizing analogs of this compound, the corresponding pyridine N-oxide could be prepared by oxidation of the pyridine nitrogen, often using reagents like peroxy acids. wikipedia.org This intermediate can then undergo reactions such as palladium-catalyzed C-H bond activation to introduce alkenyl or aryl groups at the 2-position. semanticscholar.org Following the desired functionalization, the N-oxide can be readily deoxygenated to yield the substituted pyridine derivative. semanticscholar.org
Furthermore, the pyridine N-oxide can be used to direct metallation to the 2-position, followed by reaction with an electrophile. This approach allows for the regioselective introduction of substituents. The N-oxide group can also be a leaving group in certain reactions, facilitating the introduction of nucleophiles at the position of the nitrogen atom, although this is less common. The versatility of pyridine N-oxides as synthetic intermediates makes them a valuable tool in the synthesis of complex pyridine derivatives. researchgate.netarkat-usa.org
Modifications and Substitutions on the Piperidine Ring
The piperidine ring of the this compound scaffold offers numerous possibilities for structural modification and substitution, allowing for the fine-tuning of the molecule's properties.
Nitrogen Atom Functionalization of Piperidine
The nitrogen atom of the piperidine ring is a key site for functionalization. A variety of substituents can be introduced at this position through standard N-alkylation or N-acylation reactions. These modifications can significantly impact the molecule's biological activity and physicochemical properties. For instance, rhodium-catalyzed C-H insertions have been used to functionalize the piperidine ring, with the choice of catalyst and N-protecting group directing the site of substitution. nih.gov
Stereoselective Introduction of Substituents on Piperidine
The stereoselective introduction of substituents onto the piperidine ring is crucial for controlling the three-dimensional shape of the molecule, which is often a critical determinant of its biological activity. Various methods have been developed for the diastereoselective and enantioselective synthesis of substituted piperidines. nih.gov One approach involves the hydrogenation of substituted pyridine precursors, where the stereochemistry of the final piperidine is controlled by the catalyst and reaction conditions. whiterose.ac.uk For example, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. ox.ac.uknih.gov Additionally, diastereoselective epoxidation of tetrahydropyridine (B1245486) intermediates can be used to introduce oxygenated substituents with a high degree of stereocontrol. nih.gov
Ring Expansion and Contraction Strategies
Ring expansion and contraction strategies can be employed to transform the piperidine ring of the this compound scaffold into other nitrogen-containing heterocycles, such as azepanes or pyrrolidines. rsc.orgosaka-u.ac.jp These transformations can lead to novel analogs with distinct pharmacological profiles. For example, diastereomerically pure azepane derivatives have been prepared from piperidines with excellent stereoselectivity and regioselectivity. rsc.org Conversely, photochemical methods have been developed for the ring contraction of pyridines to pyrrolidine (B122466) derivatives, which could potentially be adapted for piperidine precursors. osaka-u.ac.jpnih.gov
Advanced Synthetic Methodologies for Related Scaffolds
The synthesis of the this compound scaffold and its analogs can benefit from advanced synthetic methodologies developed for related pyridine and piperidine structures. ox.ac.uknih.govrsc.orgnih.govresearchgate.net
Multicomponent Reactions in Pyridine Derivative Synthesis
Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.net Various MCRs have been developed for the synthesis of substituted pyridines. nih.govacs.org For example, the Ugi and Passerini reactions are well-established MCRs that can be adapted for the synthesis of pyridine-containing compounds. nih.govresearchgate.netnih.gov These reactions offer a high degree of molecular diversity and can be used to rapidly generate libraries of compounds for biological screening. A four-component synthesis of pyridinium (B92312) salts of piperidin-2-ones has been developed, demonstrating the power of MCRs in creating complex heterocyclic systems. researchgate.net
Catalytic Approaches to Heterocycle Formation
The functionalization of the this compound scaffold through catalytic methods represents a powerful strategy for the synthesis of novel and complex heterocyclic systems. Transition-metal catalysis, in particular, offers a versatile toolkit for the formation of new rings via C-H activation, annulation, and cross-coupling reactions. These approaches can lead to the construction of fused or linked polycyclic structures with potential applications in medicinal chemistry and materials science. Key catalytic systems employing rhodium, palladium, and copper have demonstrated significant utility in the transformation of pyridine derivatives.
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysis has emerged as a robust method for the synthesis of fused heterocyclic systems from pyridine-containing substrates through C-H activation and subsequent annulation with unsaturated partners like alkynes and alkenes. acs.orgacs.org These reactions typically proceed via a chelation-assisted C-H activation mechanism, where a directing group on the pyridine scaffold facilitates the regioselective cleavage of a C-H bond by the rhodium catalyst.
In the context of the this compound scaffold, the pyridine nitrogen can act as an endogenous directing group, guiding the catalyst to activate the C-2 or C-6 positions. Alternatively, the introduction of a suitable directing group at a specific position on the pyridine ring can provide precise control over the site of C-H activation.
A general mechanism for rhodium(III)-catalyzed annulation involves the formation of a rhodacyclic intermediate, followed by migratory insertion of an alkyne or alkene and subsequent reductive elimination to afford the annulated product and regenerate the active catalyst. nih.gov The choice of oxidant is often crucial for the catalytic cycle. acs.org
Research by various groups has demonstrated the broad scope of rhodium-catalyzed annulations. For instance, pyridin-2(1H)-ones have been successfully annulated with alkynes to produce highly functionalized 4H-quinolizin-4-ones. acs.org Similarly, the oxidative annulation of functionalized pyridines with two alkyne molecules has been shown to yield quinolines. acs.org These examples highlight the potential for transforming the this compound scaffold into novel, fused heterocyclic structures.
Table 1: Examples of Rhodium-Catalyzed Heterocycle Formation from Pyridine Derivatives
| Catalyst System | Pyridine Substrate | Coupling Partner | Product | Reference |
| [Rh(III)] | Pyridin-2(1H)-ones | Alkynes | 4H-Quinolizin-4-ones | acs.org |
| [Rh(III)] / Cu(OAc)₂ | Functionalized Pyridines | Alkynes | Quinolines | acs.org |
| [Rh(III)] | N-aminopyrrole-derived hydrazones | Alkynes | Pyrrolopyridazines | nih.gov |
Palladium-Catalyzed Cyclization and Annulation
Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of heterocyclic compounds. For pyridine-containing scaffolds, palladium-catalyzed reactions such as C-H activation/arylation, olefination, and cyclization of appropriately functionalized precursors are of significant interest. beilstein-journals.orgresearchgate.net
The direct C-H functionalization of pyridines can be challenging due to the potential for catalyst poisoning by the nitrogen lone pair. nih.gov However, the use of pyridine N-oxides or specialized ligand systems can overcome this limitation, enabling selective C-H activation at various positions of the pyridine ring. beilstein-journals.orgacs.org For the this compound scaffold, conversion to the corresponding N-oxide could facilitate subsequent palladium-catalyzed cross-coupling reactions to build more complex heterocyclic systems.
Palladium-catalyzed cyclization of olefinic ketone O-pentafluorobenzoyloximes provides a route to pyridine and isoquinoline (B145761) derivatives, demonstrating the versatility of palladium in constructing the core pyridine ring system which could be a strategy for synthesizing derivatives of the target scaffold. researchgate.net Furthermore, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins and indoles has been reported to yield benzofuran (B130515) and indole (B1671886) fused heterocycles, respectively, via a double C-H bond activation mechanism. rsc.org This suggests that if the this compound scaffold were incorporated into a suitable imidazo[1,2-a]pyridine (B132010) precursor, similar annulations could be achieved.
Table 2: Selected Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
| Pd(OAc)₂ | Pyridine N-Oxides | C-H (hetero)arylation | Ortho-(hetero)arylated Pyridines | beilstein-journals.org |
| Pd(PPh₃)₄ | Olefinic Ketone O-pentafluorobenzoyloximes | Cyclization | Pyridines and Isoquinolines | researchgate.net |
| Pd(II) | Imidazo[1,2-a]pyridines and Coumarins/Indoles | Annulation | Fused Heterocycles | rsc.org |
Copper-Catalyzed Annulation and Cyclization
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and rhodium for the synthesis of heterocyclic compounds. acs.orgmdpi.com Copper-catalyzed reactions often proceed through different mechanisms and can provide complementary reactivity.
In the context of forming heterocycles from pyridine-based scaffolds, copper-catalyzed annulation reactions are particularly relevant. For example, a direct method for the synthesis of polyring-fused imidazo[1,2-a]pyridines has been developed via a copper-catalyzed annulation of electrophilic benzannulated heterocycles with 2-aminopyridine. acs.org This approach could be adapted to derivatives of this compound bearing an amino group to construct fused imidazopyridine systems.
Microwave-assisted copper-catalyzed heterocyclization reactions have also gained prominence as a green chemistry approach, often leading to reduced reaction times and improved yields. acs.org These methods have been successfully applied to the synthesis of a variety of nitrogen and oxygen-containing heterocycles.
Table 3: Copper-Catalyzed Heterocycle Formation
| Catalyst | Substrate Type | Reaction Type | Product Type | Reference |
| Cu(I) | 2-Aminopyridine and Electrophilic Benzannulated Heterocycles | Annulation | Polyring-fused Imidazo[1,2-a]pyridines | acs.org |
| CuBr | Pyridine, Acetophenone, and Nitroolefin | Cyclization | Indolizines | mdpi.com |
| Cu(I) | Various | C-N and C-O Bond Formation | N and O-containing Heterocycles | acs.org |
Structure Activity Relationship Sar and Scaffold Optimization Principles
Fundamental Principles of Structure-Activity Relationships Applied to 3-(3-Piperidinyloxy)pyridine
The this compound scaffold serves as a crucial intermediate and structural motif in medicinal chemistry, particularly for ligands targeting neurological pathways. Its structure, which combines an aromatic pyridine (B92270) ring and a saturated piperidine (B6355638) ring connected by an ether linkage, mimics natural alkaloids and facilitates interactions with targets like G-protein-coupled receptors (GPCRs) and ion channels.
The molecular interaction profile of this compound derivatives is governed by the distinct properties of its constituent parts. The pyridine ring can engage in aromatic stacking (π-π) interactions, while the nitrogen atom within it acts as a hydrogen bond acceptor. The ether linkage provides significant conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit optimally within a binding pocket. The saturated piperidine ring offers a three-dimensional structure that can form van der Waals and hydrophobic interactions. The basic nitrogen of the piperidine is typically protonated at physiological pH, allowing it to form a strong ionic bond or hydrogen bond with acidic residues in a receptor binding site.
For example, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the pyridine substructure is considered a privileged component for agonists. nih.gov The interaction of similar piperidine-based ligands with the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, demonstrates the importance of these features in molecular recognition. nih.gov
A pharmacophore model for this class of compounds can be defined by several key features essential for biological activity. These elements are consistently found in active analogues and are crucial for molecular recognition.
Aromatic Ring: The pyridine ring serves as a critical aromatic feature, often participating in π-stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine) in the target protein.
Hydrogen Bond Acceptor (Pyridine Nitrogen): The sp²-hybridized nitrogen of the pyridine ring is a key hydrogen bond acceptor.
Hydrogen Bond Acceptor (Ether Oxygen): The oxygen atom of the ether linkage can also serve as a hydrogen bond acceptor.
Basic Nitrogen (Piperidine Nitrogen): The basic nitrogen of the piperidine ring is a crucial feature. In its protonated state, it acts as a hydrogen bond donor and can form a salt bridge, which is often a primary anchoring point for the ligand to the receptor.
Hydrophobic/Aliphatic Moiety: The saturated piperidine ring provides a bulky, hydrophobic scaffold that contributes to binding through van der Waals forces and hydrophobic interactions.
These elements collectively define the spatial and electronic requirements for a molecule to bind effectively to its biological target.
Impact of Pyridine Ring Substituents on Ligand Properties
Modifications to the pyridine ring can profoundly alter a ligand's binding affinity and functional activity by modulating its electronic and steric properties.
The electronic nature of substituents on the pyridine ring influences the electron density of the aromatic system and the basicity of the pyridine nitrogen. Electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, increase the electron density on the ring and enhance the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. researchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease the ring's electron density and basicity. researchgate.netnih.gov
Studies on related pincer-type molecules show a clear correlation between the HOMO-LUMO gap and substitution at the 4-position of the pyridine ring, indicating that substituents directly modulate the molecule's electronic frontier orbitals. researchgate.net For instance, the introduction of a nitro group can create a redox-active ligand, while other groups can fine-tune the electron density around a coordinated metal center. researchgate.net This principle of electronic tuning is critical for optimizing interactions where charge distribution plays a key role.
The size and position of substituents on the pyridine ring introduce steric effects that can either enhance or hinder binding. In an effort to probe the steric influence of substitution at the C5 position of the pyridine ring, analogues were synthesized with bulky moieties such as phenyl groups. nih.gov These substitutions were found to significantly impact binding affinity for neuronal nicotinic acetylcholine receptors, with some substituted analogues exhibiting higher affinity than the parent compound. nih.gov
This demonstrates that the binding pocket can accommodate, and in some cases favors, specific steric bulk in certain regions. However, improperly placed or overly large substituents can cause steric clashes with the receptor surface, preventing optimal binding. Research on 2,6-dichloropyridines has shown that bulky substituents can direct the regioselectivity of subsequent reactions, highlighting the significant conformational influence exerted by steric factors. minsky.ai
| Substituent Position | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| C5 | Bulky (e.g., phenyl) | Modulated nAChR binding affinity (Ki values from 0.055 to 0.69 nM) | nih.gov |
| C4 | EDG/EWG (-H, -Cl, -NO₂) | Altered electronic properties (HOMO-LUMO gap) and electron density | researchgate.net |
| General | EDG (e.g., -CH₃) | Increases basicity of pyridine nitrogen | researchgate.net |
| General | EWG (e.g., -Cl) | Decreases basicity of pyridine nitrogen | researchgate.net |
Influence of Piperidine Ring Modifications on Molecular Recognition
The piperidine ring provides a versatile scaffold for modification, and changes to this part of the molecule can significantly affect molecular recognition through steric and electronic effects. rsc.org The functionalization of the piperidine ring is a common strategy in drug discovery to optimize potency and selectivity. nih.gov
Structure-activity relationship studies on a related series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds, which are potent inhibitors of Lysine Specific Demethylase 1 (LSD1), provide valuable insights. nih.gov Research showed that a basic 3-(piperidin-4-ylmethoxy) group was important for inhibition. nih.gov A comparative study within this series revealed that moving the linkage from the 4-position to the 3-position of the piperidine ring (to create a piperidin-3-yl substituent) was significantly less favorable for activity. nih.gov Furthermore, altering the ether linkage that connects the two rings to an amine linkage (-NH-) was found to be highly disfavored, greatly reducing inhibitory activity. nih.gov
In other related scaffolds, such as pyridyl-piperazinyl-piperidine derivatives, substitutions on the saturated heterocyclic ring have a pronounced effect on receptor affinity. For example, introducing a 2'(S)-ethylpiperazine moiety resulted in a derivative with an IC₅₀ of 0.2 nM for the human CXCR3 receptor, highlighting the sensitivity of the binding pocket to specific substitutions on the aliphatic ring. nih.gov Studies on 3,5-diamino-piperidine derivatives also show that various substitutions, such as hydroxyl or azetidinylamine groups, are tolerated to different degrees, while others, like an acetamide (B32628) substitution, can abolish activity entirely. nih.gov
| Modification | Description | Impact on Activity | Reference |
|---|---|---|---|
| Linkage Position | Piperidin-3-yl vs. Piperidin-4-yl attachment | Piperidin-3-yl substituent was significantly less favorable | nih.gov |
| Linker Type | Ether (-O-) vs. Amine (-NH-) linkage | Changing to an amine linkage was highly disfavored | nih.gov |
| Ring Substitution | N-Acetamide substitution | Abolished activity in 3,5-diamino-piperidine series | nih.gov |
| Ring Substitution | Mono-hydroxy substitutions | Resulted in moderate to weak activity | nih.gov |
| Ring Substitution | 2'(S)-ethyl substitution on a related piperazine (B1678402) ring | Dramatically increased CXCR3 receptor affinity | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug design aimed at discovering novel chemotypes with improved potency, selectivity, or pharmacokinetic properties while retaining the essential binding interactions of a parent molecule. nih.govrsc.org These approaches are particularly valuable for optimizing leads derived from the this compound scaffold by modifying its core components—the pyridine ring and the ether linker.
The pyridine ring serves as a key aromatic component, often involved in π-stacking, hydrophobic, and hydrogen bonding interactions. Replacing this ring with a bioisostere—a chemically different group with similar steric and electronic properties—can lead to improved drug-like characteristics or novel intellectual property.
One successful strategy involves replacing the planar, aromatic pyridine ring with saturated, three-dimensional scaffolds to improve properties like solubility and metabolic stability. For instance, 3-azabicyclo[3.1.1]heptane has been demonstrated to be an effective saturated mimetic of the pyridine ring. mdpi.com This bicyclic system maintains a similar exit vector geometry to a meta-substituted pyridine, preserving the spatial orientation of substituents, while introducing a more C(sp³)-rich, three-dimensional character. mdpi.comnih.gov Another explored bioisostere is the 2-azabicyclo[3.1.1]heptene scaffold, which can mimic the conformation and basicity of 1,3,5-trisubstituted pyridines.
Another distinct bioisosteric replacement strategy is the substitution of the pyridine ring with a benzonitrile (B105546) moiety. Specifically, a 4-substituted pyridine can be effectively replaced by a 2-substituted benzonitrile. The nitrile group can act as a hydrogen bond acceptor, similar to the pyridine nitrogen. This exchange can sometimes improve biological activity by displacing energetically unfavorable water molecules from a binding site.
| Original Scaffold | Bioisosteric Replacement | Key Rationale | Reference |
|---|---|---|---|
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated, 3D mimetic; improves physicochemical properties like solubility. | mdpi.comnih.gov |
| Pyridine | 2-Azabicyclo[3.1.1]heptene | Mimics conformation and basicity of substituted pyridines. | |
| 4-Substituted Pyridine | 2-Substituted Benzonitrile | Nitrile group acts as a hydrogen bond acceptor; can displace "unhappy water". |
The ether (-O-) linkage in the this compound scaffold is a critical component that dictates the distance and relative orientation between the piperidine and pyridine rings. Variations of this linker are assessed to fine-tune the molecule's conformational profile, polarity, and metabolic stability.
Studies on related systems, such as N-arylpiperazines connected by a 2-hydroxypropane-1,3-diyl chain, demonstrate that the nature of the connecting unit is crucial for biological activity. The goal of linker optimization is to achieve a balance between maintaining the correct geometry for receptor binding and improving physicochemical properties. The choice of linker can impact flexibility; for instance, a simple ether is more flexible than an amide, which has a higher rotational barrier. This flexibility, or lack thereof, can be leveraged to optimize binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR models are instrumental in understanding the key physicochemical properties that drive potency and in predicting the activity of novel, unsynthesized analogs.
A highly relevant 3D-QSAR study was conducted on a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which share a very similar structural motif. Using Comparative Molecular Field Analysis (CoMFA), a model was developed that demonstrated a strong correlation between the structural features and the anti-inflammatory activity of the compounds. The model yielded robust statistical values, with a cross-validated q² of 0.541 and a non-cross-validated r² of 0.854. The analysis revealed that electrostatic fields were the dominant contributor to activity (66.14%), with steric fields playing a lesser but still significant role (13.84%). Such models provide visual contour maps that highlight regions where positive or negative electrostatic potential, or steric bulk, is favorable or unfavorable for activity, thereby guiding the rational design of new molecules.
In general QSAR models for piperidine-containing compounds, descriptors related to molecular shape, electronic properties, and lipophilicity are often found to be critical. For instance, studies on piperine (B192125) analogs identified descriptors such as the partial negative surface area and the area of the molecular shadow as being important for activity, indicating that both electronic distribution and molecular shape are key determinants of biological function.
The development of predictive models for molecular properties has evolved significantly with the advent of machine learning and deep learning. These advanced models go beyond traditional QSAR to predict a wide range of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for successful drug development.
Modern approaches often utilize large datasets to train complex algorithms. One strategy involves self-supervised learning, where a model is pre-trained on vast libraries of unlabeled molecular structures (e.g., over 800 million compounds) to learn fundamental chemical principles. These pre-trained models are then fine-tuned on smaller, specific datasets with known experimental outcomes to predict properties like binding affinity, solubility, or metabolic stability.
The representation of the molecule is a key aspect of model development. While traditional models often use SMILES (simplified molecular input line-entry system) strings, newer models increasingly rely on molecular graphs, where atoms are nodes and bonds are edges. This graph-based approach can capture the topology and connectivity of a molecule more intuitively. The ultimate goal is to create robust and validated models that can accurately forecast the biological and physicochemical properties of new chemical entities, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental synthesis and testing.
| Modeling Approach | Molecular Representation | Key Advantage | Reference |
|---|---|---|---|
| CoMFA/3D-QSAR | 3D Molecular Fields (Steric/Electrostatic) | Provides intuitive 3D contour maps for rational design. | |
| Traditional 2D-QSAR | Calculated Physicochemical Descriptors | Identifies key properties like lipophilicity, shape, and electronics. | |
| Self-Supervised Learning | Molecular Graphs or SMILES | Leverages large unlabeled datasets to improve prediction on small labeled sets. |
Statistical Analysis of Physicochemical Descriptors and Interactions
The optimization of the this compound scaffold has been significantly guided by statistical and computational methods, particularly through Quantitative Structure-Activity Relationship (QSAR) studies. These analyses provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activity, offering predictive models for designing more potent and selective molecules.
Research in this area has focused on analogs of this compound, particularly those targeting nicotinic acetylcholine receptors (nAChRs). Through techniques like Comparative Molecular Field Analysis (CoMFA), scientists have been able to model the steric and electrostatic interactions that govern the binding of these ligands to their receptor targets.
A notable 3D-QSAR study was conducted on a large set of 270 nicotinic agonists, which included various scaffolds related to 3-pyridyl ethers. This comprehensive analysis resulted in a robust global CoMFA model with strong predictive power, evidenced by a cross-validated q² value of 0.749 and a non-cross-validated r² of 0.847. researchgate.net The model highlighted that detrimental steric effects were a primary factor modulating receptor affinity within congeneric series. researchgate.net
In a more focused study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives, a scaffold structurally similar to this compound, a CoMFA model was developed that yielded a conventional r² value of 0.854 and a cross-validated q² of 0.541. This analysis provided specific insights into the contributions of different physicochemical fields to the compound's activity. The model revealed that the electrostatic field had the most significant impact, with a contribution of 66.14%, while the steric field contributed 13.84%. This indicates that the electronic properties and charge distribution across the molecule are paramount for its biological function, more so than its bulk or shape.
The data from these studies allow for the systematic evaluation of substitutions on the core scaffold. By analyzing how different functional groups at various positions affect descriptors like lipophilicity, hydrogen bonding capacity, and molecular shape, researchers can build a detailed picture of the pharmacophore. The following tables present data for a selection of 3-pyridyl ether derivatives, illustrating the relationship between structural modifications and binding affinity (pKi) at nAChRs. This type of data forms the basis for the statistical models described.
| Compound ID | Basic Scaffold | Substituent (R) | Substituent (R') | pKi |
|---|---|---|---|---|
| 97 | 3-(Piperidin-3-yloxy)pyridine | H | H | 9.63 |
| 98 | 3-(Piperidin-3-yloxy)pyridine | H | Cl | 9.90 |
| 99 | 3-(Piperidin-3-yloxy)pyridine | CH₃ | H | 9.66 |
| 100 | 3-(Piperidin-3-yloxy)pyridine | CH₃ | Br | 6.24 |
| 101 | 3-(Piperidin-3-yloxy)pyridine | CH₂CH₃ | H | 7.52 |
| 108 | 3-(Piperidin-3-yloxy)pyridine | CH₃ | Br (at different position) | 9.41 |
| 110 | 3-(Piperidin-3-yloxy)pyridine | CH₃ | CH₃ | 9.17 |
| 122 | 3-(Piperidin-3-yloxy)pyridine | CH₃ | CH₃ (at different position) | 9.76 |
| Compound ID | Basic Scaffold | Substituent (X) | Substituent (R) | pKi |
|---|---|---|---|---|
| 166 | 3-(Azacycloalkoxy)pyridine | O | F | 7.75 |
| 170 | 3-(Azacycloalkoxy)pyridine | O | F (at different position) | 7.65 |
| 172 | 3-(Azacycloalkoxy)pyridine | S | F | 5.18 |
| 180 | 3-(Azacycloalkoxy)pyridine | CH₂O | Cl | 7.34 |
| 182 | 3-(Azacycloalkoxy)pyridine | CH₂O | F | 7.02 |
These statistical models, derived from datasets like the ones partially shown above, are crucial for scaffold optimization. They provide a quantitative rationale for structural modifications, moving beyond simple observation to a predictive, data-driven approach. By understanding the precise steric and electronic requirements of the receptor, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, accelerating the discovery of new therapeutic agents.
Molecular Interactions and in Vitro Target Engagement Studies
Ligand-Receptor Binding Affinity Profiling In Vitro
To determine how strongly 3-(3-Piperidinyloxy)pyridine might bind to specific protein receptors, a series of binding assays would be employed. These assays quantify the affinity of the ligand for its target.
A primary method for quantifying the affinity between a ligand and a receptor is the radioligand binding assay. This technique is used to determine the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. uwec.eduumich.edu A lower Kd value signifies a higher binding affinity. uwec.edu Currently, there is no published data detailing the Kd of this compound for any specific receptor.
Table 1: Hypothetical Radioligand Binding Assay Results for this compound No experimental data is available in the public domain.
| Receptor Target | Radioligand | Dissociation Constant (Kd) (nM) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
In competitive binding assays, the affinity of an unlabeled compound, such as this compound, is determined by its ability to displace a radiolabeled ligand from a target receptor. The results are expressed as the inhibition constant (Ki), which reflects the binding affinity of the test compound. There are no reported Ki values for this compound against any known receptors.
Table 2: Hypothetical Competitive Binding Assay Results for this compound No experimental data is available in the public domain.
| Receptor Target | Radioligand | Inhibition Constant (Ki) (nM) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Kinetic binding studies provide a more detailed understanding of the ligand-receptor interaction by measuring the association rate constant (kon) and the dissociation rate constant (koff). nih.gov These parameters describe how quickly a ligand binds to and dissociates from a receptor. The ratio of koff to kon can be used to calculate the Kd. nih.gov No kinetic binding data for this compound has been found in the literature.
Table 3: Hypothetical Kinetic Binding Parameters for this compound No experimental data is available in the public domain.
| Receptor Target | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Enzyme Inhibition and Activation Studies In Vitro
To investigate whether this compound can modulate the activity of enzymes, a series of in vitro enzyme assays would be necessary. These studies determine if the compound acts as an inhibitor or an activator and can elucidate the mechanism of its action.
Enzyme kinetic studies measure the rate of an enzymatic reaction and how it is affected by a test compound. Key parameters determined are the Michaelis constant (Km), which is the substrate concentration at half-maximal velocity and reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax). du.ac.inteachmephysiology.com For inhibitors, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the compound required to inhibit the enzyme's activity by 50%. There is no available data on the Km, Vmax, or IC50 values related to the interaction of this compound with any enzyme.
Table 4: Hypothetical Enzyme Kinetic Analysis for this compound No experimental data is available in the public domain.
| Enzyme Target | Effect on Km | Effect on Vmax | IC50 (µM) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
By analyzing the effects of an inhibitor on Km and Vmax, the mechanism of inhibition can be determined.
Competitive inhibition occurs when the inhibitor binds to the enzyme's active site, increasing the apparent Km without changing Vmax. khanacademy.orgnih.gov
Non-competitive inhibition involves the inhibitor binding to an allosteric site, which decreases Vmax but does not affect Km. nih.gov
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.
The specific mechanism of enzyme inhibition for this compound remains uncharacterized as no experimental data is available.
Characterization of Target-Specific Enzyme Modulation
Research into derivatives of this compound has revealed significant and selective enzyme modulation. A notable example is the investigation of 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) . nih.gov These compounds have demonstrated Ki values as low as 29 nM and exhibited high selectivity (>160-fold) against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Enzyme kinetics studies have suggested that these are competitive inhibitors against a dimethylated H3K4 substrate. nih.gov
Another area of interest is the inhibition of Cholesterol 24-hydroxylase (CH24H or CYP46A1) , a brain-specific cytochrome P450 enzyme. nih.gov Novel 3-Piperidinyl Pyridine (B92270) Derivatives have been designed and synthesized as highly potent and selective CH24H inhibitors. nih.gov Optimization of one such series led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM. nih.gov
The following table summarizes the enzyme inhibitory activities of some derivatives containing the 3-(piperidinyloxy)pyridine or similar scaffolds.
| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki) | Selectivity | Reference |
| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Ki as low as 29 nM | >160-fold vs. MAO-A/B | nih.gov |
| 3-Piperidinyl Pyridine derivatives | Cholesterol 24-hydroxylase (CH24H) | IC50 = 8.5 nM | Highly Selective | nih.gov |
Identification and Characterization of Molecular Targets
The identification of specific molecular targets for this compound and its analogs is crucial for understanding their mechanism of action and therapeutic potential.
Receptor Subtype Selectivity Investigations
The pyridine and piperidine (B6355638) moieties are common pharmacophores in ligands for various receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). While direct studies on this compound are limited, research on pyridine-N-substituted nicotine analogs has demonstrated the potential for achieving subtype-selective nAChR antagonists. nih.gov For instance, substitutions on the pyridine ring of epibatidine analogs have been shown to significantly alter their affinity and selectivity for different nAChR subtypes, such as those containing β2 versus β4 subunits. nih.gov
Similarly, studies on novel trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the identification of highly selective mu (µ) opioid receptor antagonists. nih.gov This suggests that the piperidine ring in the this compound structure could contribute to interactions with opioid receptors. Furthermore, a series of amino-3,5-dicyanopyridines have been evaluated as adenosine receptor (AR) ligands, with some compounds showing nanomolar binding affinity for A1 and A2A AR subtypes. mdpi.com
Kinase Inhibition Profiling
The this compound scaffold has been explored in the context of kinase inhibition. For example, 3-N-piperidinyl-isothiazolo[4,3-b]pyridines have been identified as highly potent inhibitors of cyclin G-associated kinase (GAK) , with IC50 values in the low nanomolar range. doi.orgnih.gov Molecular modeling suggested that the piperidinyl moiety contributes to the potent binding affinity. doi.orgnih.gov
In another study, a novel pyridine bioisostere of cabozantinib, which contains a pyridine core, was found to be a potent c-Met kinase inhibitor with an IC50 value of 4.9 nM. mdpi.com Additionally, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent and selective PI3Kδ inhibitors , with IC50 values as low as 0.7 nM. nih.gov 3D-QSAR and docking studies of 3-pyridine heterocyclic derivatives have also been conducted to design potent PI3K/mTOR dual inhibitors . elsevierpure.com
The table below presents a summary of the kinase inhibition profiles for some pyridine-containing compounds.
| Compound/Derivative Class | Target Kinase | Activity (IC50) | Reference |
| 3-N-piperidinyl-isothiazolo[4,3-b]pyridines | Cyclin G-associated kinase (GAK) | Low nanomolar range | doi.orgnih.gov |
| Pyridine bioisostere of cabozantinib | c-Met | 4.9 nM | mdpi.com |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | 0.7 nM | nih.gov |
Transporter Interaction Studies
In Vitro Mechanistic Investigations at the Molecular and Cellular Level
Understanding the molecular and cellular mechanisms of action is a key aspect of drug discovery. For this compound analogs, some mechanistic insights have been gained through various in vitro assays.
Cell-Free Assays for Molecular Mechanism Elucidation
Cell-free assays are instrumental in dissecting the direct molecular interactions of a compound, free from the complexities of a cellular environment. For derivatives of this compound, such assays have been crucial in confirming their mechanism of action.
For example, the enzyme kinetics studies of 3-(Piperidin-4-ylmethoxy)pyridine derivatives against LSD1 were performed in a cell-free system. nih.gov These studies confirmed that the compounds act as competitive inhibitors of the enzyme with respect to its substrate. nih.gov Similarly, the inhibitory activity of pyridine derivatives against kinases like GAK, c-Met, and PI3Kδ was determined using purified enzymes in cell-free kinase assays. doi.orgnih.govmdpi.comnih.gov
While specific cell-free mechanistic studies for this compound itself are not published, the available data on its analogs strongly suggest that this chemical scaffold can be tailored to interact with specific molecular targets in a direct and measurable manner in a cell-free setting. Theoretical and mechanistic studies on the thermal decomposition of related heterocyclic compounds like pyrazoline derivatives have also been conducted to understand their chemical behavior at a molecular level. nih.govmdpi.com
Subcellular Localization and Interaction Studies
Detailed experimental studies mapping the specific subcellular localization of the this compound scaffold itself are not extensively documented in publicly available literature. However, the molecular interactions of derivatives containing this core structure have been elucidated through functional assays and computational modeling, which suggest their activity is localized to specific cellular compartments where their targets reside.
For instance, derivatives of a related scaffold, 3-(pyridine-3-yl)-2-oxazolidinone, have been investigated as antibacterial agents. Molecular docking studies predict that these compounds interact with the bacterial ribosome, a critical component of the protein synthesis machinery located in the cytoplasm nih.govfrontiersin.org. The binding mode analysis suggests that the pyridine ring and other parts of the scaffold form hydrogen bonds and have hydrophobic interactions with specific purine or pyrimidine residues of the 23S rRNA within the 50S ribosomal subunit nih.gov. This interaction is crucial for their antibacterial effect.
In another example, compounds containing the isomeric 3-(piperidin-4-ylmethoxy)pyridine moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a nuclear enzyme nih.gov. Enzyme kinetics and molecular docking studies indicate that these compounds act as competitive inhibitors, binding to the active site of LSD1 nih.gov. This interaction prevents the demethylation of the enzyme's natural substrate, histone H3 lysine 4 (H3K4), suggesting that the scaffold's biological activity is localized within the nucleus where histone modification occurs nih.gov.
Signaling Pathway Modulation by the Scaffold
The this compound scaffold and its analogs are integral to compounds that modulate various critical signaling pathways, leading to distinct cellular outcomes.
Modulation of Histone Demethylation Pathways: Compounds built around the 3-(piperidin-4-ylmethoxy)pyridine core are potent inhibitors of the epigenetic regulator LSD1 nih.gov. LSD1 plays a crucial role in gene expression by demethylating mono- and di-methylated H3K4. By competitively inhibiting LSD1, these compounds block this demethylation process, leading to an increase in cellular H3K4 methylation levels nih.gov. This alteration in histone modification status can reactivate silenced tumor suppressor genes, thereby inhibiting the proliferation of cancer cells. The inhibitory potency of these compounds has been quantified with Ki values as low as 29 nM and cellular EC50 values in the nanomolar range for inhibiting cancer cell growth nih.gov.
Inhibition of Bacterial Signaling and Biofilm Formation: In the context of antibacterial activity, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone interfere with bacterial protein synthesis nih.govfrontiersin.org. By binding to the bacterial ribosome, they disrupt the translation process, which is a fundamental signaling pathway for bacterial growth and survival. Beyond bacteriostatic effects, these compounds also exhibit significant antibiofilm activity nih.govfrontiersin.org. They can inhibit the formation of bacterial biofilms at concentrations substantially lower than those required to inhibit bacterial growth, indicating a modulation of the signaling pathways that regulate this multicellular behavior nih.gov.
Modulation of Neurochemical Pathways: Research on sigma receptor ligands has shown that compounds containing a piperidine moiety, such as (+)-3-[3-hydroxyphenyl-N-(1-propyl)piperidine] ((+)-3-PPP), can selectively modulate neurochemical pathways. Studies have demonstrated that such compounds can decrease the release of prolactin without affecting dopamine metabolism, distinguishing their effects from other sigma ligands nih.gov. This suggests that the piperidine scaffold can be incorporated into molecules that selectively interact with specific receptor subtypes to modulate distinct signaling cascades in the central nervous system, such as those controlling hormone release nih.gov.
Interactive Data Tables
Table 1: Inhibitory Activity of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives against LSD1 Data represents the potency of select compounds from research studies.
| Compound ID | LSD1 Ki (nM) | Cell Proliferation EC50 (nM, MV4-11 cells) |
|---|---|---|
| Compound A | 29 | 280 |
| Compound B | 4900 | >10000 |
| Compound C | 650 | Not Reported |
Source: Based on data from scientific publications. nih.gov
Table 2: Antibacterial and Antibiofilm Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) are key measures of antibacterial efficacy.
| Compound ID | Target Bacterium | MIC (µg/mL) | MBIC (µg/mL) |
|---|---|---|---|
| Compound 21d | S. pneumoniae | 1 | 0.5 |
| Compound 21b | S. aureus | 2 | Not Reported |
| Compound 21e | S. aureus | 2 | Not Reported |
| Linezolid (Control) | S. pneumoniae | 1 | Not Reported |
Source: Based on data from scientific publications. nih.govfrontiersin.org
Advanced Analytical Techniques in Chemical Research of 3 3 Piperidinyloxy Pyridine
Crystallographic Studies
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 3-(3-Piperidinyloxy)pyridine, these methods provide definitive information on its conformation, stereochemistry, and potential intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision.
For this compound, which contains a chiral center at the 3-position of the piperidine (B6355638) ring, X-ray crystallography can establish the absolute configuration (R or S) of the molecule. The analysis also reveals the preferred conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. nih.gov The relative orientation of the piperidine and pyridine (B92270) rings, defined by the dihedral angle around the C-O-C ether linkage, is another critical parameter obtained from these studies. nih.gov While specific crystallographic data for this compound is not widely published, studies on related substituted piperidine and pyridine structures provide insight into the expected molecular geometry. nih.govwhiterose.ac.uk For instance, in similar structures, the piperidine ring is consistently found in a chair conformation. nih.gov
Table 1: Representative Crystallographic Parameters for a Substituted Piperidine-Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.483(1) |
| b (Å) | 12.984(1) |
| c (Å) | 12.612(1) |
| β (°) | 90.65(1) |
| Volume (ų) | 1225.3 |
Note: Data is representative of a related heterocyclic structure to illustrate typical parameters. researchgate.net
Co-crystallization with Molecular Targets for Ligand-Target Complex Analysis
To understand the biological activity of a compound, it is crucial to study its interaction with molecular targets such as proteins or enzymes. Co-crystallization is a technique where the target molecule is crystallized in the presence of the ligand, in this case, this compound. Subsequent X-ray diffraction analysis of the resulting co-crystal reveals the precise binding mode of the ligand within the target's active site. jonesday.com
This analysis can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are responsible for the ligand's affinity and selectivity. google.com The information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its binding properties. jonesday.com The process involves forming a stable crystalline complex of the API (Active Pharmaceutical Ingredient) and a co-crystal former, which are held together by non-covalent interactions like hydrogen bonds. google.com
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the structure, connectivity, and functional groups present in a molecule. High-resolution methods are essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine ring and the piperidine ring. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their relative positions. chemicalbook.com The protons on the piperidine ring would appear in the more upfield region (δ 1.5-4.0 ppm). chemicalbook.com The proton at the C3 position of the piperidine ring, being attached to the carbon bearing the ether oxygen, would be expected at a characteristic chemical shift.
¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The carbon atoms of the pyridine ring would have signals in the aromatic region (δ 120-150 ppm), while the piperidine carbons would be found in the aliphatic region (δ 20-60 ppm). rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons in this compound
| Proton Location | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine Ring (aromatic) | 7.0 - 8.6 |
| Piperidine Ring (CH attached to O) | ~4.0 - 4.5 |
| Piperidine Ring (other CH₂) | 1.5 - 3.5 |
Note: Values are estimates based on typical shifts for pyridine and piperidine moieties. chemicalbook.comrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. nih.gov For this compound (C₁₀H₁₄N₂O), the expected monoisotopic mass is approximately 178.11 Da. nih.gov
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. researchgate.net When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely involve cleavage of the C-O ether bond or fragmentation of the piperidine ring, providing valuable data for structural confirmation. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of specific frequencies of IR radiation or the scattering of light (Raman) corresponds to the vibrations of particular functional groups.
For this compound, key vibrational bands would include:
C-O-C stretching: The ether linkage would show characteristic strong bands in the IR spectrum, typically in the 1050-1250 cm⁻¹ region.
Aromatic C-H stretching: These vibrations from the pyridine ring are usually observed above 3000 cm⁻¹. pw.edu.plnih.gov
Aliphatic C-H stretching: The C-H bonds of the piperidine ring would show strong absorptions in the 2850-3000 cm⁻¹ range. researchgate.net
C=N and C=C stretching: The pyridine ring vibrations would appear in the 1400-1600 cm⁻¹ region. pw.edu.pl
Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of pyridine-containing compounds often shows strong ring-breathing modes around 1000 cm⁻¹. semi.ac.cnresearchgate.net
Table 3: Key IR Absorption Bands for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3150 |
| Piperidine Ring | Aliphatic C-H Stretch | 2850 - 3000 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Ether Linkage | C-O-C Asymmetric Stretch | 1050 - 1250 |
Note: These are general ranges for the indicated functional groups. pw.edu.plrsc.org
Biophysical Characterization of Molecular Interactions
Understanding the precise manner in which a therapeutic agent interacts with its biological targets is a cornerstone of modern medicinal chemistry. For the compound this compound, a comprehensive biophysical characterization is essential to elucidate the dynamics and energetic forces that govern its binding to specific proteins. Advanced analytical techniques offer a window into these molecular interactions, providing critical data for structure-activity relationship studies and the rational design of more potent and selective molecules.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that enables the real-time monitoring of biomolecular interactions. nih.govbioradiations.comnih.gov This method is instrumental in determining the binding kinetics of a compound, quantifying how quickly it associates with its target (the 'on-rate') and how quickly it dissociates (the 'off-rate'). bioradiations.com
In a typical SPR experiment, a target protein, such as a specific receptor subtype, is immobilized on the surface of a sensor chip. nih.gov A solution containing the analyte, in this case, this compound or an analog, is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. nih.govbioradiations.com
From this data, key kinetic parameters can be calculated:
Association rate constant (k_a): This value reflects the rate at which the compound binds to its target.
Dissociation rate constant (k_d): This value indicates the stability of the complex, representing the rate at which the compound dissociates from its target.
Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d/k_a, K_D is a measure of binding affinity. A lower K_D value signifies a stronger interaction between the compound and its target.
While specific experimental SPR data for this compound is not extensively documented in publicly available literature, research on analogous compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) illustrates the utility of this technique. acs.orgacs.orgnih.gov The data presented below is illustrative for a structural analog to demonstrate the typical kinetic profile obtained from SPR analysis.
| Parameter | Value | Description |
|---|---|---|
| Association Rate (k_a) (M⁻¹s⁻¹) | 2.1 x 10⁵ | The forward rate constant for the binding of the analog to its receptor target. |
| Dissociation Rate (k_d) (s⁻¹) | 4.5 x 10⁻⁴ | The reverse rate constant, indicating the stability of the receptor-ligand complex. |
| Equilibrium Dissociation Constant (K_D) (nM) | 2.14 | A quantitative measure of binding affinity; lower values denote a stronger binding interaction. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical method that directly measures the heat change associated with a binding event. nih.govresearchgate.net This technique provides a complete thermodynamic profile of the molecular interaction in a single experiment, without the need for labeling or immobilization. nih.govresearchgate.net By quantifying the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing its target protein, ITC can determine the binding affinity (K_D), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govresearchgate.netmdpi.com
The thermodynamic parameters obtained from ITC offer deep insight into the nature of the binding forces:
Enthalpy Change (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH indicates that the binding is enthalpically driven, often due to the formation of favorable hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS): Reflects the change in the randomness or disorder of the system. A positive ΔS can be a significant driving force for binding, often attributed to the release of ordered water molecules from the binding interface (the hydrophobic effect).
Gibbs Free Energy Change (ΔG): This value, calculated from ΔH and ΔS, determines the spontaneity of the binding reaction.
Stoichiometry (n): Defines the molar ratio of the ligand to the protein in the formed complex.
The following table provides illustrative thermodynamic data that might be expected for a this compound analog, showcasing the comprehensive binding profile generated by ITC.
| Thermodynamic Parameter | Value | Description |
|---|---|---|
| Stoichiometry (n) | 0.98 | Indicates a near 1:1 binding ratio of the ligand to the protein target. |
| Enthalpy Change (ΔH) (kcal/mol) | -7.5 | A favorable negative enthalpy change, suggesting that hydrogen bonding and van der Waals forces contribute significantly to the binding. |
| Entropy Change (ΔS) (cal/mol·K) | 12.0 | A positive entropy change, indicating that the binding is also entropically driven, likely due to the hydrophobic effect. |
| Gibbs Free Energy (ΔG) (kcal/mol) | -11.08 | The overall favorable energy change, indicating a spontaneous and high-affinity interaction. |
| Equilibrium Dissociation Constant (K_D) (nM) | 4.8 | Derived from the Gibbs free energy, this value confirms a strong binding affinity. |
Together, SPR and ITC provide a powerful, complementary approach to understanding the molecular interactions of compounds like this compound. While SPR elucidates the kinetic aspects of binding, ITC reveals the underlying thermodynamic forces, offering a complete picture that is invaluable for guiding drug discovery and optimization efforts.
Q & A
Q. What are the established synthetic routes for 3-(3-Piperidinyloxy)pyridine, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution between 3-hydroxypyridine and piperidine derivatives. A common method uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >70% purity. Alternative protocols employ sodium hydride (NaH) in tetrahydrofuran (THF) under inert atmospheres, though this requires careful moisture control .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on:
- NMR Spectroscopy : ¹H-NMR confirms the piperidinyloxy group (δ 3.5–4.0 ppm for CH₂O) and pyridine ring protons (δ 8.0–8.5 ppm). ¹³C-NMR verifies quaternary carbons at the substitution site .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 195.1364 for C₁₀H₁₄N₂O) .
- X-ray Crystallography : Resolves bond angles and confirms the equatorial orientation of the piperidinyloxy group .
Q. What preliminary biological screening strategies are recommended for this compound?
Initial screens focus on:
- Enzyme Inhibition Assays : Test against monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE) at 10–100 µM concentrations using fluorometric kits .
- Antimicrobial Activity : Evaluate via broth microdilution (MIC values) against S. aureus and E. coli .
- CNS Target Binding : Radioligand displacement assays for serotonin (5-HT₃) or dopamine receptors .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up this compound?
Yield optimization requires:
- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation) while maintaining solubility .
- Catalytic Additives : Use tetrabutylammonium iodide (TBAI) to enhance nucleophilicity of the piperidine oxygen .
- Microwave-Assisted Synthesis : Reduce reaction time to 2–4 hours with 20–30% higher yield .
Q. What computational approaches predict the binding affinity of this compound to neurological targets?
- Docking Studies : Use AutoDock Vina with crystal structures of 5-HT₃ receptors (PDB ID: 6DG8). The piperidinyloxy group shows hydrogen bonding with Thr178 .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- DFT Calculations : B3LYP/6-31G* basis sets predict electrostatic potential maps, highlighting nucleophilic regions on the pyridine ring .
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?
Key modifications include:
- Fluorination at Pyridine C-2 : Enhances blood-brain barrier penetration (logP reduction by 0.5 units) but reduces MAO-B inhibition (IC₅₀ increases from 1.2 µM to 5.6 µM) .
- Piperidine N-Substitution : Methyl groups improve AChE binding (Ki = 0.8 µM vs. 2.3 µM for parent compound) .
- Heterocycle Replacement : Replacing pyridine with pyrimidine decreases antimicrobial potency (MIC > 128 µg/mL vs. 32 µg/mL) .
Q. How should researchers address contradictions in solubility and bioactivity data across studies?
- Solubility Discrepancies : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to detect aggregation .
- Bioactivity Variability : Validate assays with positive controls (e.g., donepezil for AChE) and replicate under identical pH/temperature conditions .
- Metabolic Stability Checks : Perform liver microsome assays to rule out rapid degradation masking true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
